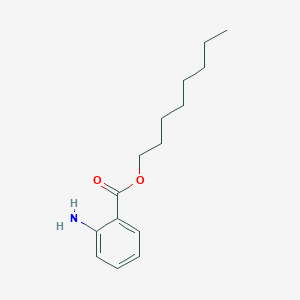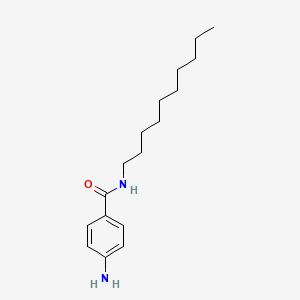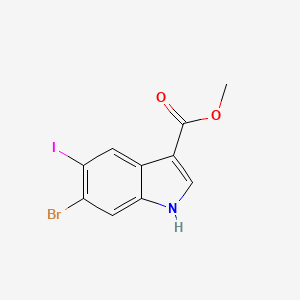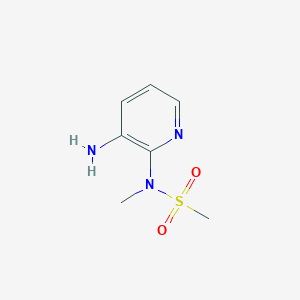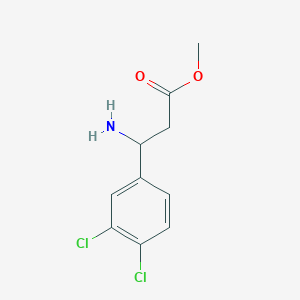
2,3-DIHYDRO-9B-(4-HYDROXYPHENYL)-1H-IMIDAZO(2,1-A)ISOINDOL-5(9BH)-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-DIHYDRO-9B-(4-HYDROXYPHENYL)-1H-IMIDAZO(2,1-A)ISOINDOL-5(9BH)-ONE: is a chemical compound with the molecular formula C16H14N2O2 and a molecular weight of 266.302 g/mol . This compound is part of the imidazoisoindole family, which has been studied for various biological activities, including antiviral properties .
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 2,3-DIHYDRO-9B-(4-HYDROXYPHENYL)-1H-IMIDAZO(2,1-A)ISOINDOL-5(9BH)-ONE can be achieved through the hydrazinolysis of 2-phenyl-2-(2-phthalimidoethyl)indan-1,3-dione . This process involves the conversion of 2-(2-aminoethyl)-2-phenylindan-1,3-dione into a carbinolamine, which then undergoes ring expansion followed by transannular cyclization .
Industrial Production Methods: : While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
Chemistry: : The compound has been studied for its potential as a building block in organic synthesis, particularly in the formation of complex heterocyclic structures .
Biology: : In biological research, this compound has shown promise as an inhibitor of respiratory syncytial virus (RSV) by targeting the fusion glycoprotein .
Medicine: : The antiviral properties of this compound make it a candidate for the development of new therapeutic agents against viral infections .
作用機序
The mechanism of action of 2,3-DIHYDRO-9B-(4-HYDROXYPHENYL)-1H-IMIDAZO(2,1-A)ISOINDOL-5(9BH)-ONE involves its interaction with molecular targets such as the fusion glycoprotein of respiratory syncytial virus (RSV) . By inhibiting this glycoprotein, the compound prevents the virus from entering host cells, thereby blocking infection .
類似化合物との比較
Similar Compounds
- 9b-(4-Chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol
- 5-Phenyl-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol
Uniqueness: : The presence of the hydroxyl group in 2,3-DIHYDRO-9B-(4-HYDROXYPHENYL)-1H-IMIDAZO(2,1-A)ISOINDOL-5(9BH)-ONE distinguishes it from its analogs, potentially enhancing its biological activity and solubility .
特性
CAS番号 |
13450-05-0 |
|---|---|
分子式 |
C16H14N2O2 |
分子量 |
266.29 g/mol |
IUPAC名 |
9b-(4-hydroxyphenyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5-one |
InChI |
InChI=1S/C16H14N2O2/c19-12-7-5-11(6-8-12)16-14-4-2-1-3-13(14)15(20)18(16)10-9-17-16/h1-8,17,19H,9-10H2 |
InChIキー |
ZSGOJSHPDXCFJZ-UHFFFAOYSA-N |
正規SMILES |
C1CN2C(=O)C3=CC=CC=C3C2(N1)C4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


